Methyl p-(trans-styryl)-trans-cinnamate
Description
Properties
CAS No. |
93875-39-9 |
|---|---|
Molecular Formula |
C18H16O2 |
Molecular Weight |
264.3 g/mol |
IUPAC Name |
methyl (E)-3-[4-[(E)-2-phenylethenyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C18H16O2/c1-20-18(19)14-13-17-11-9-16(10-12-17)8-7-15-5-3-2-4-6-15/h2-14H,1H3/b8-7+,14-13+ |
InChI Key |
XXBDOBCPYGFGCH-SCCLZRITSA-N |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
The foundational approach to synthesizing methyl p-(trans-styryl)-trans-cinnamate involves esterification reactions, where trans-cinnamic acid derivatives are coupled with methanol under acidic conditions. A widely cited method employs hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) as catalysts, facilitating the nucleophilic acyl substitution between the carboxylic acid and alcohol . For instance, a mixture of p-(trans-styryl)-trans-cinnamic acid, methanol, and concentrated HCl is refluxed for 5–8 hours, achieving yields of approximately 70% after vacuum distillation .
Key variables influencing this method include:
-
Catalyst concentration : Excess HCl (>5% v/v) accelerates reaction rates but risks side reactions such as dehydration.
-
Temperature : Reflux conditions (60–80°C) balance reactivity and solvent retention.
-
Methanol stoichiometry : A 3:1 molar ratio of methanol to acid ensures complete conversion .
A comparative study demonstrated that p-toluenesulfonic acid (PTSA) offers advantages over mineral acids, including easier handling and reduced corrosivity. Reactions catalyzed by PTSA at 70°C for 6 hours achieved 85% yield, with simplified purification via neutralization and filtration .
Microwave-Assisted Synthesis
Modern advancements have introduced microwave irradiation as a green chemistry alternative to conventional heating. This method reduces reaction times from hours to minutes while improving yields. In one protocol, a mixture of p-(trans-styryl)-trans-cinnamic acid, methanol, and PTSA was irradiated at 100°C for 15 minutes, yielding 92% product . Microwave conditions enhance energy transfer, minimizing thermal degradation of the styryl group.
Supported Acid Catalysis
Heterogeneous catalysts, such as silica-supported HCl , have been explored for recyclability and reduced waste. In this approach, the catalyst is dispersed in methanol, and the reaction proceeds at 65°C for 4 hours. After completion, the catalyst is filtered and reused for subsequent batches, maintaining 80% efficiency over five cycles . This method aligns with sustainable chemistry principles but requires precise control over catalyst loading (typically 5–10 wt%) to avoid pore blockage.
Enzymatic Esterification
Emerging research has investigated lipase-catalyzed synthesis under mild conditions. Using immobilized Candida antarctica lipase B (CALB) in a solvent-free system, this compound was synthesized at 45°C for 24 hours with 68% yield . While enzymatic methods avoid harsh acids, their industrial scalability remains limited by enzyme cost and reaction kinetics.
Comparative Analysis of Methodologies
The table below summarizes critical parameters for each synthesis route:
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Traditional HCl | HCl | 70 | 8 | 70 | Low-cost, simple setup | Corrosive, requires neutralization |
| Microwave/PTSA | PTSA | 100 (microwave) | 0.25 | 92 | Rapid, high yield | Specialized equipment needed |
| Supported HCl | Silica-HCl | 65 | 4 | 80 | Recyclable catalyst, sustainable | Moderate yield |
| Enzymatic | CALB lipase | 45 | 24 | 68 | Mild conditions, eco-friendly | High cost, slow kinetics |
Reaction Mechanism and Stereochemical Control
The esterification of p-(trans-styryl)-trans-cinnamic acid proceeds via a Fischer esterification mechanism , where protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by methanol . Retention of the trans-configuration is critical; prolonged exposure to acidic conditions (>10 hours) may induce cis-trans isomerization, reducing product purity .
Stereochemical integrity is maintained by:
-
Low reaction temperatures (<80°C) to prevent thermal rearrangement.
-
Inert atmospheres (N₂ or Ar) to mitigate oxidative side reactions.
Purification and Characterization
Crude product is typically purified via vacuum distillation (132–134°C at 2.0 kPa) or recrystallization from ethanol-water mixtures . Advanced characterization relies on:
-
¹H NMR : Aromatic protons appear as doublets at δ 7.2–7.8 ppm, with trans-alkene protons at δ 6.8–7.0 ppm (J = 16 Hz) .
-
IR spectroscopy : Ester carbonyl (C=O) stretch at 1715 cm⁻¹ and trans-alkene (C=C) at 1630 cm⁻¹ .
Industrial and Research Implications
The choice of synthesis method depends on application-specific needs:
-
Fragrance industry : Microwave-assisted synthesis is favored for high throughput.
-
Pharmaceuticals : Enzymatic routes provide isomerically pure material for bioactivity studies .
Ongoing research aims to optimize immobilized enzyme systems and develop flow chemistry protocols for continuous production.
Chemical Reactions Analysis
Types of Reactions: Methyl p-(trans-styryl)-trans-cinnamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of saturated derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon catalyst at room temperature.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed:
Oxidation: Formation of p-(trans-styryl)benzoic acid.
Reduction: Formation of methyl p-(trans-ethyl)-trans-cinnamate.
Substitution: Formation of brominated or nitrated derivatives of the compound.
Scientific Research Applications
Methyl p-(trans-styryl)-trans-cinnamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in studies related to reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of Methyl p-(trans-styryl)-trans-cinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties could be linked to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
- Methyl trans-cinnamate : The parent compound lacks the styryl substituent, consisting of a methyl ester linked to a trans-cinnamic acid backbone. It is widely studied for its role in flavor chemistry (e.g., apple cider fermentation ) and as a precursor in catalytic reactions .
- Ethyl p-methoxycinnamate: Features a methoxy group at the para position, enhancing electron-donating effects. This derivative is noted for coplanar aromatic-alkene geometry, which influences crystallinity and reactivity .
- Cobalt trans-cinnamate complexes : Incorporate trans-cinnamate as a ligand in coordination polymers, demonstrating π-conjugation-dependent electrocatalytic activity for oxygen evolution .
- This structural feature may also alter solubility and reactivity compared to simpler cinnamates.
Physical and Chemical Properties
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing Methyl p-(trans-styryl)-trans-cinnamate derivatives, and what yield/purity challenges are commonly encountered?
- Methodological Answer : Acid-catalyzed Fischer esterification under reflux is a standard method, using methanol and cinnamic acid derivatives. For example, Methyl trans-cinnamate synthesis achieved 68% yield, though purity discrepancies may arise between GC-MS (indicating high purity) and ¹H NMR (detecting unreacted reagents) . Optimize reaction time, catalyst concentration, and post-synthesis purification (e.g., liquid-liquid extraction, recrystallization) to mitigate impurities.
Q. How should this compound be handled and stored to ensure stability in laboratory settings?
- Methodological Answer : Store in sealed containers under inert gas (e.g., nitrogen) at 2–8°C, away from oxidizers. Use fume hoods for handling to avoid inhalation or dermal exposure. Stability testing under varying humidity and temperature conditions is recommended to establish shelf-life protocols .
Q. What analytical methods are validated for confirming the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (¹H/¹³C NMR, FTIR) techniques. For instance, HPLC retention time matching with standards and FTIR peaks for ester carbonyl (∼1700 cm⁻¹) and styryl C=C (∼1630 cm⁻¹) confirm structure . Quantify impurities via integration of NMR signals or GC-MS area-under-curve analysis.
Advanced Research Questions
Q. How can substituent effects on the reaction mechanisms of Methyl cinnamate derivatives be systematically analyzed?
- Methodological Answer : Apply Hammett linear free-energy relationships using competitive reduction assays. For example, para-substituted derivatives showed a ρ value of +1.44–2.2 in borohydride reductions, indicating electron-withdrawing groups accelerate hydride transfer. Use kinetic studies and computational docking (e.g., PLANTS 1.1 software) to map substituent interactions with catalytic sites .
Q. What methodologies predict the thermal decomposition behavior of Methyl cinnamate derivatives under combustion conditions?
- Methodological Answer : Pyrolysis studies in controlled oxygen environments (e.g., 2–10% O₂) at 200–900°C simulate combustion. For Methyl trans-cinnamate, 98.8% transferred intact to smoke at ≤400°C, suggesting high thermal stability. Use GC-MS to identify decomposition byproducts (e.g., CO₂, aldehydes) and validate with radiolabeled analogs .
Q. How can inhibitory activity against enzymes like tyrosinase or COX-2 be assessed for Methyl cinnamate derivatives?
- Methodological Answer : Conduct in vitro enzyme assays with spectrophotometric monitoring. For tyrosinase, measure diphenolase activity inhibition via L-DOPA oxidation rate (IC₅₀ calculations). For COX-2, use molecular docking (validated with ZINC03814717 as a reference) and in vivo models (e.g., carrageenan-induced paw edema in rats) to correlate structure-activity relationships .
Q. What approaches resolve contradictions in purity data between analytical techniques (e.g., GC-MS vs. NMR)?
- Methodological Answer : Cross-validate with orthogonal methods:
- GC-MS : Quantifies volatile impurities.
- ¹H NMR : Detects non-volatile residuals (e.g., unreacted acid catalysts).
- Elemental Analysis : Confirms stoichiometric C/H/O ratios.
Discrepancies often arise from solvent residues or hygroscopicity; use preparative TLC or column chromatography for further purification .
Q. How can enzymatic conversion pathways (e.g., to styrene) be modeled for Methyl cinnamate derivatives?
- Methodological Answer : Use recombinant enzymes (e.g., Fdc1 decarboxylase) in yeast systems. Monitor conversion via HPLC, comparing retention times of trans-cinnamate (major peak) and styrene (minor peak). Optimize fermentation conditions (pH, temperature) to enhance catalytic efficiency .
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of Methyl cinnamate analogs?
- Methodological Answer :
- Synthetic Diversity : Introduce substituents at para-positions (e.g., -OCH₃, -NO₂) to modulate electronic effects.
- Bioassay Panels : Test analogs against multiple targets (e.g., COX-2, tyrosinase, microbial strains).
- Computational Modeling : Perform QSPR (Quantitative Structure-Property Relationship) analyses to predict bioactivity from molecular descriptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
